molecular formula C7H7BrO2 B1221611 4-Bromo-2-methoxyphenol CAS No. 7368-78-7

4-Bromo-2-methoxyphenol

Cat. No.: B1221611
CAS No.: 7368-78-7
M. Wt: 203.03 g/mol
InChI Key: WHSIIJQOEGXWSN-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxyphenol (CAS 7368-78-7) is a halogenated aromatic compound with the molecular formula C₇H₇BrO₂ and a molecular weight of 203.03 g/mol. It features a bromine substituent at the para position (C4) and a methoxy group at the ortho position (C2) relative to the phenolic hydroxyl group. Its physical properties include a melting point of 34–37 °C and a boiling point of 129–132 °C at 12 mmHg .

This compound is widely used as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings to construct diaryl ethers or biaryl scaffolds . It also serves as a precursor for protecting group strategies (e.g., methoxymethyl (MOM) ether formation) and in the synthesis of natural products like surinamensinols and Quebecol derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methoxyphenol can be synthesized through several methods. One common method involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like chloroform or acetic acid. The reaction is typically carried out at low temperatures to control the bromination process and avoid over-bromination .

Another method involves the use of bromine and a catalyst such as iron(III) bromide to facilitate the bromination reaction. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for better control of temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group.

Major Products

Scientific Research Applications

Synthetic Chemistry Applications

4-Bromo-2-methoxyphenol serves as an important intermediate in the synthesis of various organic compounds. Its utility is highlighted in several key reactions:

  • Diels–Alder Reactions : Surasani et al. demonstrated its application in the Diels–Alder reaction involving 4-halogenated masked o-benzoquinones with electron-rich dienophiles. This reaction produces polyfunctionalized bicyclic systems, showcasing the compound's ability to facilitate complex organic transformations .
  • Synthesis of Key Intermediates : Zhu et al. reported the use of this compound in synthesizing 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, an essential precursor for Bosutinib, a drug used in cancer treatment. The synthesis involved multiple steps including Friedel-Crafts reaction and intramolecular cyclization, yielding a product with high purity .
  • Novel Scyphostatin Analogues : Runcie et al. utilized this compound to synthesize novel scyphostatin analogues through oxidation and subsequent reactions, demonstrating its versatility as a building block in complex organic synthesis .

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry:

  • Anticancer Activity : Recent studies have explored the cytotoxic effects of various derivatives of this compound against cancer cell lines. For instance, novel Schiff base complexes derived from this compound were tested against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines, revealing significant cytotoxicity .
  • Pharmaceutical Intermediates : The synthesis of intermediates for pharmaceuticals such as Bosutinib emphasizes its relevance in drug development. The processes involved often require high yields and purity, which this compound can provide through efficient synthetic routes .

Material Science Applications

In material science, this compound has been utilized in creating functional materials:

  • Polymer Chemistry : Its derivatives have been investigated for use in polymerization processes, contributing to the development of new materials with tailored properties. The ability to form stable intermediates makes it suitable for various polymerization techniques .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Synthetic ChemistryDiels–Alder reactions for bicyclic systems
Synthesis of Bosutinib intermediates
Novel scyphostatin analogues synthesis
Medicinal ChemistryAnticancer activity against Hep-G2 and MCF7
Pharmaceutical intermediates for drug development
Material ScienceDevelopment of functional polymers

Case Study 1: Synthesis of Bosutinib Intermediate

Zhu et al. outlined a multi-step synthesis starting from this compound to produce a key intermediate for Bosutinib. This involved several reactions including bromination and cyclization, achieving a yield of 36.9% with high purity. This case exemplifies the compound's importance in pharmaceutical applications.

Case Study 2: Anticancer Activity Assessment

The cytotoxic potential of Schiff base complexes derived from this compound was evaluated using the MTT assay on cancer cell lines. The results indicated significant cell viability reduction at varying concentrations, highlighting the therapeutic potential of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-2-methoxyphenol depends on its application. For instance, as an inhibitor of enoyl-acyl carrier protein reductase, it binds to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP, which is a crucial step in fatty acid biosynthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The reactivity and applications of 4-bromo-2-methoxyphenol are influenced by its substitution pattern and halogen type. Below is a comparison with structurally related halogenated methoxyphenols (Table 1):

Table 1: Comparison of this compound with Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity
This compound Br (C4), OMe (C2) C₇H₇BrO₂ 203.03 Suzuki couplings, Mitsunobu reactions, MOM protection
5-Bromo-2-methoxyphenol Br (C5), OMe (C2) C₇H₇BrO₂ 203.03 Limited data; purchased for comparative studies
4-Chloro-2-methoxyphenol Cl (C4), OMe (C2) C₇H₇ClO₂ 158.58 Less reactive in cross-couplings due to weaker C–Cl bond
4-Iodo-2-methoxyphenol I (C4), OMe (C2) C₇H₇IO₂ 250.04 Higher reactivity in couplings but prone to instability
2-Bromo-6-methoxyphenol Br (C2), OMe (C6) C₇H₇BrO₂ 203.03 Altered regiochemistry in reactions

Key Observations:

Halogen Effects: Bromine: Balances reactivity and stability. The C–Br bond in this compound facilitates efficient palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at milder conditions compared to chloro analogs . Chlorine: Lower molecular weight and weaker C–Cl bond reduce reactivity in cross-couplings, often requiring harsher conditions or specialized catalysts. Iodine: Higher reactivity in coupling reactions but may lead to side reactions (e.g., proto-deiodination) .

Substituent Position: The para-bromo substituent (C4) in this compound enhances electronic communication with the phenolic oxygen, making it favorable for electrophilic aromatic substitution and coupling reactions. Meta-substituted analogs (e.g., 5-bromo-2-methoxyphenol) exhibit distinct regioselectivity in reactions, limiting their utility in directed ortho-metalation strategies .

Cross-Coupling Reactions

This compound is a preferred substrate for Suzuki-Miyaura couplings due to bromine’s optimal leaving-group ability. For example:

  • In the synthesis of triclosan analogs, it couples with arylboronic acids to form diaryl ethers in high yields .
  • Chloro analogs (e.g., 4-chloro-2-methoxyphenol) require higher catalyst loadings or elevated temperatures for comparable yields .

Protection Strategies

The phenolic hydroxyl group in this compound is efficiently protected as a MOM ether (92% yield) using chloromethyl methyl ether , a reaction less commonly reported for iodo or chloro analogs due to competing side reactions.

Physical and Environmental Considerations

  • Solubility and Stability : Bromine’s polarizability enhances solubility in organic solvents (e.g., THF, DCM) compared to chloro analogs. However, iodo derivatives may exhibit lower thermal stability.
  • Environmental Impact: Halogenated methoxyphenols, including this compound, are studied for their persistence and odor thresholds. Brominated derivatives generally exhibit higher odor thresholds than chlorinated analogs .

Biological Activity

4-Bromo-2-methoxyphenol, also known as 4-bromoguaiacol, is a versatile organic compound with the molecular formula C7H7BrO2C_7H_7BrO_2 and a molecular weight of 203.03 g/mol. It is characterized by its bromine and methoxy functional groups, which contribute to its biological activity and applications in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. It has been reported to exhibit effectiveness against a variety of pathogens, including bacteria and fungi. For instance, studies have indicated that it can inhibit the growth of certain strains of Staphylococcus aureus and Escherichia coli , making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death) and modulation of signaling pathways involved in cell cycle regulation. Specifically, it has been noted for its inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity: It acts as a slow-binding inhibitor of InhA, an enzyme crucial for the fatty acid synthesis pathway in Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
  • Modulation of Cell Signaling Pathways: The compound influences several signaling pathways, including MAPK/ERK and NF-κB pathways, which are vital for cellular responses to stress and inflammation .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicate that modifications to the bromine and methoxy groups can significantly alter the biological efficacy of this compound. For example, variations in substituents on the phenolic ring have been explored to enhance its potency against specific targets .

Synthesis and Application in Drug Development

A notable application of this compound is its role as an intermediate in synthesizing Bosutinib (SKI-606), a Bcr-Abl tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML). The synthesis involves multiple steps starting from this compound, demonstrating its utility in pharmaceutical chemistry .

Clinical Relevance

In clinical settings, derivatives of this compound are being investigated for their potential use in antibody-drug conjugates (ADCs), which are designed to selectively target and kill cancer cells while minimizing damage to normal tissues . This highlights the compound's relevance not only as a building block but also as a functional agent in targeted therapies.

Data Summary

PropertyValue
Molecular FormulaC7H7BrO2C_7H_7BrO_2
Molecular Weight203.03 g/mol
Melting Point34-37 °C
Boiling Point250.1 °C at 760 mmHg
Density1.6 g/cm³
Flash Point105 °C

Q & A

Q. Basic: What are the common synthetic routes for 4-Bromo-2-methoxyphenol, and how is regioselectivity achieved?

This compound is typically synthesized via electrophilic aromatic substitution. A regioselective bromination method involves reacting 2-methoxyphenol with HBr under controlled conditions. Steric and electronic effects from the methoxy group direct bromination to the para position relative to the hydroxyl group. For example, using HBr in a polar solvent at 0–25°C minimizes ortho-substitution byproducts . Optimization of reaction time and temperature is critical to achieving >90% regioselectivity.

Q. Basic: Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key.

  • 1H NMR (CDCl₃, 600 MHz): Peaks at δ 7.05–6.88 (m, 2H), 6.79 (d, J=8.4 Hz, 1H), and 3.87 (s, 3H) confirm aromatic protons and the methoxy group.
  • 13C NMR : Signals at δ 147.32 (C-OH), 144.91 (C-Br), and 56.23 (OCH₃) validate the structure.
  • MS (EI) : Molecular ion peaks at m/z 202/204 ([M]⁺, Br isotope pattern) and fragment ions at m/z 187/189 (loss of CH₃) confirm the bromine substitution .

Properties

IUPAC Name

4-bromo-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIIJQOEGXWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294267
Record name 4-Bromo-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7368-78-7
Record name 7368-78-7
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Record name 4-Bromo-2-methoxyphenol
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Record name 4-Bromo-2-methoxyphenol
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Synthesis routes and methods

Procedure details

A suspension of (20.7 g, 47.9 mmol, 1.0 eq) bis(2-methoxy-5-bromophenyl)carbonate in 250 ml methanol and 60 ml (120 mmol, 2.5 eq) of 2N NaOH was refluxed for 2 hours. The reaction mixture was cooled to room temperature, concentrated to a volume of ca 100 ml, and poured into 1 L of H2O. The pH was adjusted to 2 using 1N HCl. The acidic mixture was transferred to a separatory funnel, and extracted three times with ether. The ether extracts were combined and washed once with H2O, once with brine, and then dried over anhydrous sodium sulfate. Filtration, concentration and drying afforded 19.0 g of a white solid, which was recrystallized from petroleum ether to yield 17.63 g, 91% yield, of white prisms.
Name
bis(2-methoxy-5-bromophenyl)carbonate
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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